molecular formula C20H19N7O B3009507 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone CAS No. 1251611-44-5

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone

Cat. No. B3009507
CAS RN: 1251611-44-5
M. Wt: 373.42
InChI Key: JVRVXAJMJWENDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity of the compound .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound suggest potential utility in the development of new antiviral agents, particularly against RNA and DNA viruses.

Anticancer Activity

Indole derivatives are increasingly being investigated for their anticancer potential. They can interact with various cellular targets and may induce apoptosis or inhibit cell proliferation in cancer cells . The specific compound could be a candidate for the development of novel anticancer drugs, given its unique chemical structure.

Anti-HIV Activity

Compounds with an indole base have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . The compound’s potential to inhibit HIV replication could be a significant breakthrough in the treatment of HIV/AIDS.

Antimicrobial and Antitubercular Activities

The indole scaffold has been found to be effective against a broad spectrum of microbial pathogens, including those causing tuberculosis . The compound’s structural features could be optimized to enhance its antimicrobial efficacy.

Safety And Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

Future Directions

This involves predicting future applications of the compound based on its properties and current research trends .

properties

IUPAC Name

1H-indol-3-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(16-14-21-17-5-2-1-4-15(16)17)26-12-10-25(11-13-26)18-6-7-19(24-23-18)27-9-3-8-22-27/h1-9,14,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRVXAJMJWENDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.